molecular formula C14H22N4O B6106047 2-(4-ethyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone

2-(4-ethyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone

Cat. No. B6106047
M. Wt: 262.35 g/mol
InChI Key: HIZHVNCAMFEBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-1-piperazinyl)-5,6,7,8-tetrahydro-4(3H)-quinazolinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ETPQ and has been synthesized using various methods. The aim of

Mechanism of Action

The mechanism of action of ETPQ is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. ETPQ has been shown to inhibit topoisomerase II activity, which is essential for DNA replication and transcription. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
ETPQ has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting low toxicity in normal cells. ETPQ has also been reported to inhibit the growth of biofilms, which are communities of microorganisms that are resistant to antibiotics. Additionally, ETPQ has been shown to modulate the expression of various genes involved in inflammation and immune responses, suggesting its potential applications in the treatment of inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

ETPQ has several advantages for lab experiments, including its low toxicity and high potency. However, it has some limitations, such as its poor solubility in water and limited stability in solution. These limitations can be overcome by using appropriate solvents and storage conditions.

Future Directions

ETPQ has a promising future in scientific research, and several future directions can be explored. One potential direction is to investigate the structure-activity relationship of ETPQ and its derivatives to identify compounds with improved potency and selectivity. Another direction is to explore the potential applications of ETPQ in the treatment of inflammatory and autoimmune diseases. Moreover, the use of ETPQ in combination with other drugs or therapies can be explored to enhance its efficacy and reduce toxicity.
Conclusion:
In conclusion, ETPQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. ETPQ has shown promising results in preclinical studies, and further research is needed to explore its full potential.

Synthesis Methods

ETPQ can be synthesized using various methods, including the reaction of 4-ethylpiperazine with 2-nitrobenzaldehyde, followed by reduction with NaBH4. Another synthesis method involves the reaction of 2-amino-4-ethylquinazoline with piperazine in the presence of a catalyst. The yield of ETPQ can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

ETPQ has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. ETPQ has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting NF-κB signaling pathway. It has also been reported to inhibit the growth of various bacteria and viruses, including Staphylococcus aureus, Escherichia coli, and herpes simplex virus.

properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-17-7-9-18(10-8-17)14-15-12-6-4-3-5-11(12)13(19)16-14/h2-10H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZHVNCAMFEBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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